

An In-Depth Technical Guide to the Basicity and pKa of 2-Methylindoline

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Compound of Interest

Compound Name: 2-Methylindoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of **2-methylindoline**, a crucial heterocyclic amine intermediate in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, and its role in the synthesis of the antihypertensive drug Indapamide. Furthermore, it outlines detailed experimental protocols for the determination of its acid dissociation constant (pKa).

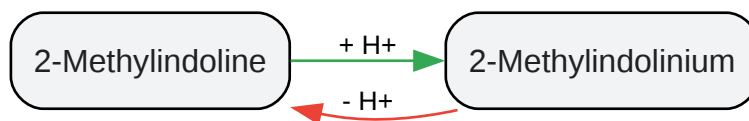
Core Concepts: Basicity and pKa of 2-Methylindoline

2-Methylindoline is an organic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the second position. The presence of the nitrogen atom with a lone pair of electrons in the indoline structure confers basic properties to the molecule, allowing it to act as a proton acceptor in chemical reactions.^[1]

The basicity of **2-methylindoline** is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. A higher pKa value indicates a stronger base. The predicted pKa for **2-methylindoline** is approximately 5.26 ± 0.40 . This value is critical for understanding its behavior in physiological systems and for optimizing reaction conditions in synthetic processes.

Protonation Equilibrium

The basicity of **2-methylindoline** is characterized by the equilibrium between the neutral form and its protonated form. This equilibrium is fundamental to its reactivity and solubility.



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Caption: Protonation equilibrium of **2-Methylindoline**.

Quantitative Data Summary

The following table summarizes the key quantitative data for **2-methylindoline**.

| Property | Value | Source |
|-------------------|---|--------------|
| Predicted pKa | 5.26 ± 0.40 | [2] |
| Molecular Formula | C ₉ H ₁₁ N | [1][2][3][4] |
| Molecular Weight | 133.19 g/mol | [3] |
| Boiling Point | 228-229 °C | [2] |
| Density | 1.023 g/mL at 25 °C | [2] |
| Refractive Index | n ₂₀ /D 1.569 | |
| Solubility | Soluble in Chloroform, Methanol; Negligible in water | [2] |

Experimental Protocols for pKa Determination

The pKa of an aromatic amine like **2-methylindoline** can be experimentally determined using several methods. The following are detailed protocols for potentiometric titration and UV-Vis spectrophotometry, adapted from established methodologies for similar compounds.

Potentiometric Titration

This method involves titrating a solution of the amine with a strong acid and monitoring the change in pH.

Materials:

- **2-Methylindoline** (high purity)
- Hydrochloric acid (HCl), standardized 0.1 M solution
- Potassium chloride (KCl)
- Deionized water, boiled to remove CO₂
- Ethanol or Methanol (spectroscopic grade)
- Calibrated pH meter with a glass electrode
- Magnetic stirrer and stir bar
- Burette (50 mL)

Procedure:

- Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of **2-methylindoline** and dissolve it in a 50% ethanol-water or methanol-water mixture to a final volume of 50 mL. The use of a co-solvent is necessary due to the low water solubility of **2-methylindoline**. Add KCl to maintain a constant ionic strength.
- Titration Setup: Place the beaker containing the analyte solution on a magnetic stirrer and immerse the calibrated pH electrode.
- Titration: Begin stirring the solution and record the initial pH. Add the standardized 0.1 M HCl solution in small increments (e.g., 0.1-0.2 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

- **Data Analysis:** Plot the measured pH values against the volume of HCl added. The equivalence point can be determined from the point of maximum slope on the titration curve (the first derivative) or as the midpoint of the steep portion of the curve. The pKa is equal to the pH at the half-equivalence point.

UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra between the protonated and non-protonated forms of the molecule.

Materials:

- **2-Methylindoline** (high purity)
- A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate buffers) spanning a range around the expected pKa (e.g., pH 3 to 7).
- UV-Vis spectrophotometer with a thermostated cuvette holder.
- Quartz cuvettes (1 cm path length).
- Volumetric flasks and pipettes.

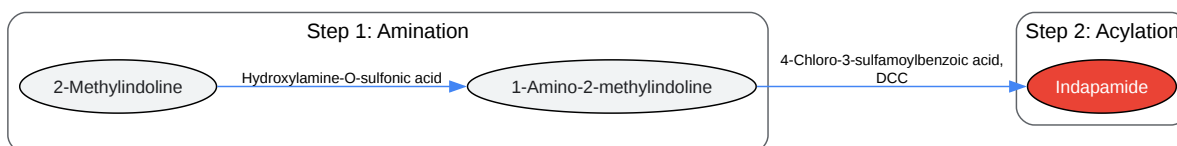
Procedure:

- **Preparation of Stock Solution:** Prepare a stock solution of **2-methylindoline** in a suitable organic solvent like methanol.
- **Preparation of Sample Solutions:** For each buffer solution, prepare a sample by adding a small, constant volume of the **2-methylindoline** stock solution to a known volume of the buffer. This ensures the total concentration of the amine is constant across all samples.
- **Spectral Measurement:** Record the UV-Vis spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm). Use the corresponding buffer solution as a blank.
- **Data Analysis:** Identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the pH of the buffer solutions. The

resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Application in Drug Synthesis: The Synthesis of Indapamide

2-Methylindoline is a key starting material in the synthesis of Indapamide, a thiazide-like diuretic used in the treatment of hypertension.[5] The synthesis involves the acylation of 1-amino-**2-methylindoline**, which is derived from **2-methylindoline**, with 4-chloro-3-sulfamoylbenzoic acid.[6]



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Caption: Logical workflow for the synthesis of Indapamide from **2-Methylindoline**.

Conclusion

This technical guide has provided a detailed examination of the basicity and pKa of **2-methylindoline**, a compound of significant interest to the pharmaceutical industry. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals working with this versatile intermediate. A thorough understanding of its physicochemical properties, particularly its pKa, is essential for the successful design and optimization of synthetic routes and for predicting its behavior in biological systems.

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